molecular formula C48H54N7O8P B13361159 (2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13361159
M. Wt: 888.0 g/mol
InChI Key: AHCXQCIWZOMQNA-WWNNYQTKSA-N
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Description

(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings, a purine base, and a phosphoramidite group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps in the synthesis include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using a suitable protecting group, such as a silyl ether.

    Coupling Reactions: The protected intermediate is then coupled with the purine base and the bis(4-methoxyphenyl)(phenyl)methoxy group using a phosphoramidite coupling reagent.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and applications. Its combination of aromatic rings, purine base, and phosphoramidite group sets it apart from other similar compounds.

Properties

Molecular Formula

C48H54N7O8P

Molecular Weight

888.0 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-42-28-41(62-47(42)54-32-52-44-45(50-31-51-46(44)54)53-43(56)30-59-40-16-11-8-12-17-40)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,47H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,47+,64?/m0/s1

InChI Key

AHCXQCIWZOMQNA-WWNNYQTKSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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